molecular formula C10H9NO3S B3317042 6-Benzothiazolecarboxylic acid, 4-methoxy-, methyl ester CAS No. 955886-85-8

6-Benzothiazolecarboxylic acid, 4-methoxy-, methyl ester

Cat. No. B3317042
M. Wt: 223.25 g/mol
InChI Key: DQZPHOLZUXBGST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazolecarboxylic acids are a class of organic compounds that contain a benzothiazole ring and a carboxylic acid group . They are used as building blocks in organic synthesis and have potential applications in medicinal chemistry .


Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with a carboxylic acid . The specific synthesis process for “6-Benzothiazolecarboxylic acid, 4-methoxy-, methyl ester” is not available in the literature I found.


Molecular Structure Analysis

The molecular structure of benzothiazolecarboxylic acids consists of a benzene ring fused to a thiazole ring with a carboxylic acid group attached . The exact structure of “6-Benzothiazolecarboxylic acid, 4-methoxy-, methyl ester” is not available in the literature I found.


Chemical Reactions Analysis

Benzothiazolecarboxylic acids can undergo various chemical reactions due to the presence of the carboxylic acid group . They can react with alcohols to form esters, with amines to form amides, and can undergo decarboxylation to form benzothiazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazolecarboxylic acids depend on the specific compound. They are typically solid at room temperature and have relatively high melting points .

Safety And Hazards

Benzothiazolecarboxylic acids can cause skin and eye irritation and may be harmful if swallowed or inhaled . Proper protective equipment should be used when handling these compounds .

Future Directions

Research on benzothiazolecarboxylic acids and their derivatives is ongoing, with a focus on developing new synthetic methods and exploring their potential applications in medicinal chemistry .

properties

IUPAC Name

methyl 4-methoxy-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-13-7-3-6(10(12)14-2)4-8-9(7)11-5-15-8/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZPHOLZUXBGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)OC)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401263671
Record name Methyl 4-methoxy-6-benzothiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401263671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzothiazolecarboxylic acid, 4-methoxy-, methyl ester

CAS RN

955886-85-8
Record name Methyl 4-methoxy-6-benzothiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955886-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-methoxy-6-benzothiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401263671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylate (100 g, 0.42 mol) in DMF (1 L) was added drop wise isoamyl nitrite (108 g, 0.92 mol) at 65° C. Then the resulting mixture was stirred at 65° C. for 20 min. TLC (EtOAc/Petroleum ether 1:4) showed the reaction was complete. After cooling to ambient temperature, the mixture was poured into ice water (1 L). The resulting mixture was extracted with EtOAc (1 L×3). The combined organic layers were washed with water (1 L×2), dried over Na2SO4 and concentrated in vacuum. The residue was purified by chromatography (silica gel, EtOAc/Petroleum ether 1:50 to 1:10) to afford the product (22 g, 23%) as a yellow solid. 1H NMR (400 MHz, CDCl3): δ 9.050 (s, 1H), 8.285-8.281 (d, 1H), 7.592-7.587 (d, 1H), 4.110 (s, 3H), 3.965 (s, 3H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
EtOAc Petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three
Yield
23%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Benzothiazolecarboxylic acid, 4-methoxy-, methyl ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-Benzothiazolecarboxylic acid, 4-methoxy-, methyl ester
Reactant of Route 3
6-Benzothiazolecarboxylic acid, 4-methoxy-, methyl ester
Reactant of Route 4
Reactant of Route 4
6-Benzothiazolecarboxylic acid, 4-methoxy-, methyl ester
Reactant of Route 5
Reactant of Route 5
6-Benzothiazolecarboxylic acid, 4-methoxy-, methyl ester
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
6-Benzothiazolecarboxylic acid, 4-methoxy-, methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.